3,4-Difluoro-l-phenylalanine 3,4-Difluoro-l-phenylalanine
Brand Name: Vulcanchem
CAS No.: 31105-90-5
VCID: VC21541931
InChI: InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol

3,4-Difluoro-l-phenylalanine

CAS No.: 31105-90-5

VCID: VC21541931

Molecular Formula: C9H9F2NO2

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-l-phenylalanine - 31105-90-5

Description

3,4-Difluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where two fluorine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is of significant interest in various fields, including peptide synthesis, drug development, and materials science. Its unique fluorinated structure imparts enhanced stability and altered biological activity to peptides and proteins, making it a valuable tool in biomedical research.

Peptide Synthesis

3,4-Difluoro-L-phenylalanine is used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis. The fluorine atoms enhance the proteolytic stability of peptides by hindering enzymatic cleavage at the phenylalanine position. This property is crucial for designing peptides with improved stability and efficacy in therapeutic applications.

Drug Development

The fluorinated structure of 3,4-difluoro-L-phenylalanine can improve the pharmacological properties of peptides, making it valuable in drug development. The difluorophenyl group can enhance binding affinity to certain receptors, which is beneficial in designing novel therapeutic agents .

Bioconjugation and Materials Science

In bioconjugation, this compound facilitates the attachment of peptides to biomolecules, which is essential for creating targeted drug delivery systems . Additionally, the fluorination affects the self-assembly properties of peptides, leading to the formation of stable hydrogels with potential applications in drug delivery and tissue engineering.

Research Findings

Studies have shown that the incorporation of fluorine into peptides can significantly alter their biological activity and stability. Molecular dynamics simulations have been employed to study how variations in fluorination influence molecular packing and stability. The unique positioning of fluorines in 3,4-difluoro-L-phenylalanine results in distinct physical properties and self-assembly characteristics compared to other fluorinated phenylalanine derivatives.

CAS No. 31105-90-5
Product Name 3,4-Difluoro-l-phenylalanine
Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
IUPAC Name (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Standard InChIKey PRAWYXDDKCVZTL-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])F)F
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])F)F
Synonyms 31105-90-5;3,4-difluoro-l-phenylalanine;L-3,4-Difluorophenylalanine;(S)-2-Amino-3-(3,4-difluorophenyl)propanoicacid;(2S)-2-amino-3-(3,4-difluorophenyl)propanoicacid;L-3,4-DIFLUOROPHE;AC1LEQCL;PubChem17977;AC1Q4NVP;SCHEMBL44052;H-D-Phe(3,4-DiF)-OH;H-PHE(3,4-DIF)-OH;L-PHE(3,4-DIF)-OH;CTK8C4800;H-PHE(3,4-F2)-OH;MolPort-001-777-558;ZINC113751;H-3,4-DIFLUORO-L-PHE-OH;H-L-PHE(3,4-F2)-OH;ANW-73158;AR-1E9148;CD-724;AKOS015854042;AB08129;AL176-1
PubChem Compound 716295
Last Modified Aug 15 2023

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